N-allyl-2-chloropropanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-allyl-2-chloropropanamide involves various chemical reactions, starting from basic precursors to more complex molecules. For instance, the catalytic hydrogenation of 2-chloropropene can produce 2-chloropropane and propylene, which are precursors for various chemical products (Sugiyama et al., 2021). Additionally, the hydrozirconation of alkynes followed by transmetalation to dimethylzinc can generate reactive alkenyl organometallic reagents, which, upon addition to imines, yield allylic amine building blocks (Wipf et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound, like its related compounds, is expected to exhibit characteristics pertinent to its functional groups – the allyl group and the amide linkage. For instance, the crystal and molecular structure of similar organometallic complexes provide insights into the geometric arrangement and bond lengths typical of such compounds, offering a basis for understanding the structural aspects of this compound (Kaduk et al., 1977).
Chemical Reactions and Properties
Allylic compounds, including those structurally related to this compound, are involved in various chemical reactions. For example, the chlorohydrination of allyl chloride with HCl and H2O2 catalyzed by hollow titanium silicate zeolite produces dichloropropanol, demonstrating the reactivity of allylic chlorides in substitution reactions (Xinxin et al., 2017). Additionally, the conversion of tertiary cyclopropanols to 2-substituted allyl halides underlines the flexibility of cyclopropane and allyl groups in chemical transformations (Kozyrkov & Kulinkovich, 2002).
Scientific Research Applications
Chemical Synthesis and Reaction Pathways
N-allyl-2-chloropropanamide appears to be involved in various synthesis processes and reaction pathways, particularly in the formation of cyclopropane and allyl halides.
Cyclopropanation Reactions : The Simmons-Smith reaction, involving cyclopropanation of alkenes with metal carbenoids, was studied, indicating different pathways for the reaction, including methylene transfer and carbometalation. The reaction with ethylene and allyl alcohol in the presence of ZnCl2 was explored, revealing acceleration modes involving 1,2-chlorine migration and five-centered bond alternation (Nakamura, Hirai, & Nakamura, 2003).
Allylic Amine Synthesis : The study explored the hydrozirconation of alkynes followed by transmetalation to dimethylzinc, which allows the formation of reactive alkenyl organometallic reagents. These reagents, upon addition to imines, lead to the formation of allylic amine building blocks. The process also facilitates the cyclopropanation of N-metalated allylic amide intermediates, resulting in C-cyclopropylalkylamines (Wipf, Kendall, & Stephenson, 2003).
Conversion of Cyclopropanols : The conversion of tertiary cyclopropanols to 2-substituted allyl halides was studied, indicating that sulphonates of tertiary cyclopropanols can be effectively transformed into allyl bromides or chlorides under certain conditions (Kozyrkov & Kulinkovich, 2002).
Industrial Applications
This compound seems to be relevant in industrial applications, particularly in the synthesis of chemical precursors and alternative solutions for weed management.
Chemical Precursor Synthesis : The compound is involved in the synthesis of chemical precursors like allyl chloride, which is used as a cross-linking agent for synthetic resins and as an alkylating agent for pharmaceuticals. The study investigated the hydrogenation of 2-chloropropene to form 2-chloropropane and propylene, which are precursors for various chemical products (Sugiyama et al., 2021).
Weed Management in Agriculture : Allyl isothiocyanate (ITC), possibly related to this compound, has been studied as an alternative to methyl bromide for weed control in polyethylene-mulched tomato production. The study highlights the potential of allyl ITC under LDPE mulch for practical weed control applications (Bangarwa, Norsworthy, & Gbur, 2012).
properties
IUPAC Name |
2-chloro-N-prop-2-enylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-3-4-8-6(9)5(2)7/h3,5H,1,4H2,2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVZORBBWSCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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